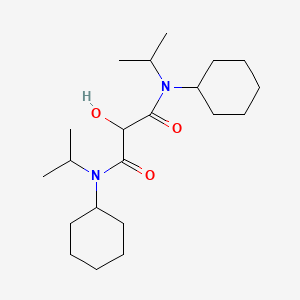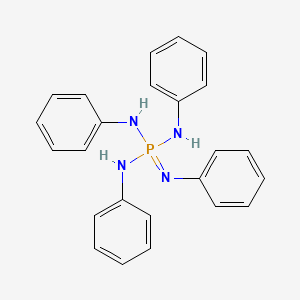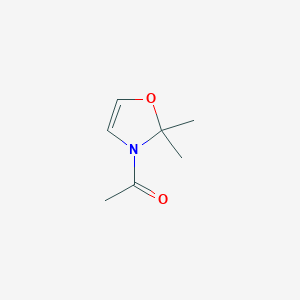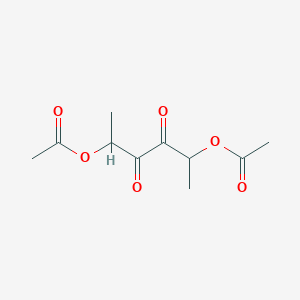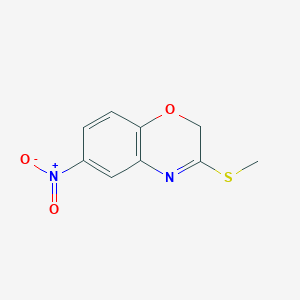
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring substituted with a methylsulfanyl group at the 3-position and a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable nitro-substituted methylsulfanyl benzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino-substituted benzoxazine.
Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)-2H-1,4-benzoxazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Nitro-2H-1,4-benzoxazine: Lacks the methylsulfanyl group, which may affect its solubility and interaction with other molecules.
3-(Methylsulfanyl)-6-amino-2H-1,4-benzoxazine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
3-(Methylsulfanyl)-6-nitro-2H-1,4-benzoxazine is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
| 109226-90-6 | |
Formule moléculaire |
C9H8N2O3S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
3-methylsulfanyl-6-nitro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H8N2O3S/c1-15-9-5-14-8-3-2-6(11(12)13)4-7(8)10-9/h2-4H,5H2,1H3 |
Clé InChI |
SFWSRDDHOBUCAN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


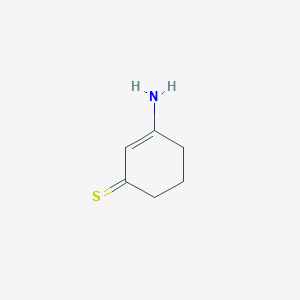

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
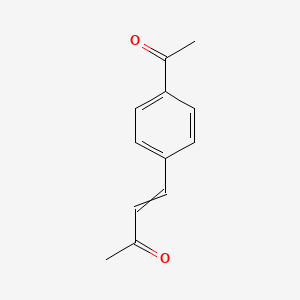
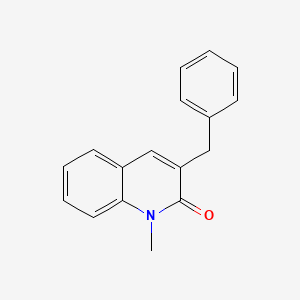

![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
